Carcinogenic Potency: (S)-NNAL Exhibits Lung Tumor Multiplicity Equivalent to NNK and 3-Fold Lower than (R)-NNAL in A/J Mouse Model
In a head-to-head tumorigenicity study in female A/J mice, (S)-NNAL induced 8.2 ± 3.3 lung tumors per mouse, which was significantly lower than both (R)-NNAL (25.6 ± 7.5 tumors/mouse, P < 0.0001) and NNK (25.3 ± 9.8 tumors/mouse) [1]. This establishes (S)-NNAL as approximately 3-fold less tumorigenic than its enantiomer in this model, a critical differentiation for studies focused on bioactivation versus detoxification pathways [1].
| Evidence Dimension | Lung tumor multiplicity |
|---|---|
| Target Compound Data | (S)-NNAL: 8.2 ± 3.3 lung tumors/mouse |
| Comparator Or Baseline | (R)-NNAL: 25.6 ± 7.5 tumors/mouse; NNK: 25.3 ± 9.8 tumors/mouse; Racemic NNAL: 12.1 ± 5.6 tumors/mouse |
| Quantified Difference | (S)-NNAL is ~3.1-fold less tumorigenic than (R)-NNAL; ~3.1-fold less than NNK; ~1.5-fold less than racemic NNAL |
| Conditions | Female A/J mice; single i.p. injection of 20 µmol; 16-week observation period |
Why This Matters
Procurement of (S)-NNAL as a pure enantiomer is essential for studies investigating the distinct carcinogenic mechanisms of NNAL stereoisomers, as the racemate or (R)-enantiomer will not recapitulate the lower tumorigenic potential observed with the (S)-form.
- [1] Upadhyaya P, et al. Tumorigenicity and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers and metabolites in the A/J mouse. Carcinogenesis. 1999;20(8):1577-82. View Source
